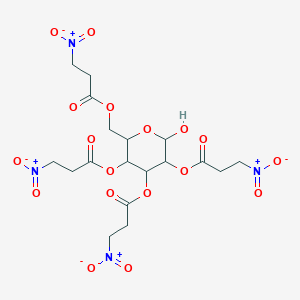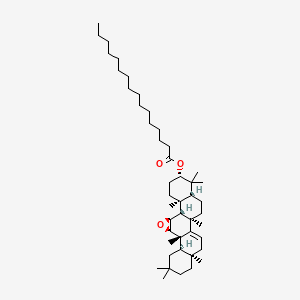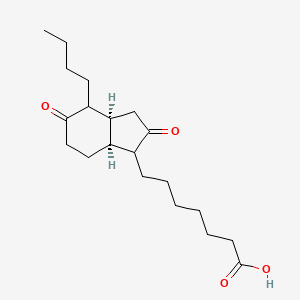
α-Pyrrolidinopentiothiophenone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pyrrolidinyl-cathinones, like pyrovalerone, are designer drugs which act as stimulants. Pyrovalerone is an inhibitor of the transporters for certain monoamine neurotransmitters, including dopamine and norepinephrine, preventing their uptake. α-Pyrrolidinopentiothiophenone is an analog of pyrovalerone in which the benzene ring has been replaced with a thiophene ring. Like pyrovalerone, this compound is expected to be a psychoactive stimulant. Its neurotoxic potential is unknown. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Penehyclidine Hydrochloride in Clinical Settings Penehyclidine hydrochloride (PHC) demonstrates substantial clinical utility, predominantly due to its anticholinergic properties. It's extensively utilized as a reversal agent in organic phosphorus poisoning and preanesthetic medication. Noteworthy is its ability to effectively counteract the symptoms of both central and peripheral poisoning induced by organophosphorus. As a preanesthetic medication, PHC significantly reduces mucus secretion, vascular infiltration, and relaxes airway smooth muscles, which is beneficial in conditions like bronchiectasis, enhancing pulmonary dynamic compliance. Additionally, it mitigates reflex actions of the vagus nerve triggered by excess acetylcholine release, like abnormal airway contraction. PHC also exhibits bidirectional regulation of heart rate, augments sedation, and effectively curbs respiratory secretions. Recent studies have illuminated its protective effects on multiple organs, including the heart, lungs, brain, kidneys, intestines, and liver, thus underscoring its extensive clinical application potential (Wang, Gao, & Ma, 2018).
α-Pyrrolidinopentiothiophenone (hydrochloride) Derivatives and Analytical Techniques The analytical study of pyrrolidinophenone derivatives, including α-pyrrolidinovalerophenone, outlines their controlled status in the Russian Federation due to their categorization as narcotic drugs. The review discusses the trends in biotransformation of these substances, highlighting primary metabolites, and elaborates on various sample preparation techniques for biological fluids in analytical toxicology studies. Notable techniques include enzymatic hydrolysis followed by solid-phase extraction, which ensures low detection limits for native substances in this group and their primary metabolites. Additionally, the paper discusses chromatography-mass spectrometry and high-performance liquid chromatography-tandem mass spectrometry as main methods for reliable identification and quantitative determination of these derivatives (Synbulatov, Voronin, & Voronina, 2019).
Pyrrolidine as a Versatile Scaffold in Drug Discovery The five-membered pyrrolidine ring is extensively leveraged by medicinal chemists to formulate compounds for treating human diseases. Its appeal lies in the ability to efficiently navigate the pharmacophore space due to sp3-hybridization, its contribution to the molecule's stereochemistry, and the increased three-dimensional coverage afforded by the ring's non-planarity, a phenomenon termed “pseudorotation”. This comprehensive review scrutinizes bioactive molecules with select target affinity featuring the pyrrolidine ring and its derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, documented from 2015 onward. It details the influence of steric factors on biological activity and outlines the structure–activity relationship (SAR) of studied compounds. This review serves as a guidepost for medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Eigenschaften
Produktname |
α-Pyrrolidinopentiothiophenone (hydrochloride) |
|---|---|
Molekularformel |
C13H19NOS · HCl |
Molekulargewicht |
273.8 |
InChI |
InChI=1S/C13H19NOS.ClH/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12;/h5,7,10-11H,2-4,6,8-9H2,1H3;1H |
InChI-Schlüssel |
RURGIWIREJBFLI-UHFFFAOYSA-N |
SMILES |
O=C(C(CCC)N1CCCC1)C2=CC=CS2.Cl |
Synonyme |
α-PVT |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



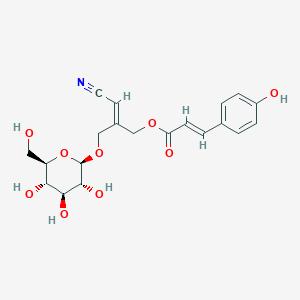
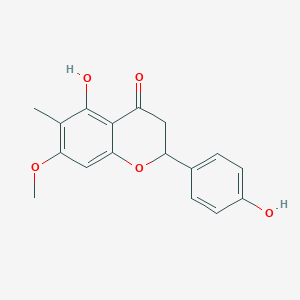
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
